molecular formula C14H19ClN2O3Si B595265 5-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid CAS No. 1223748-24-0

5-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

Cat. No.: B595265
CAS No.: 1223748-24-0
M. Wt: 326.852
InChI Key: QJCKWAHWIGYBGW-UHFFFAOYSA-N
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Description

5-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is a synthetic organic compound that belongs to the class of pyrrolopyridines This compound is characterized by the presence of a chloro group, a trimethylsilyl-ethoxy-methyl group, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid typically involves multiple steps:

    Formation of the Pyrrolopyridine Core: The pyrrolopyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Trimethylsilyl-Ethoxy-Methyl Group: This step involves the reaction of the pyrrolopyridine intermediate with 2-(trimethylsilyl)ethanol in the presence of a base such as sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the trimethylsilyl-ethoxy-methyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other substituents.

    Hydrolysis: The trimethylsilyl-ethoxy-methyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or palladium on carbon.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Dechlorinated derivatives.

    Substitution: Various substituted pyrrolopyridines.

    Hydrolysis: Alcohols.

Scientific Research Applications

Chemistry

In chemistry, 5-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors. Studies may focus on its activity against certain diseases or its ability to modulate biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity. It may also find applications in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the chloro group and the carboxylic acid functional group can influence its binding affinity and specificity. The trimethylsilyl-ethoxy-methyl group can enhance its lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid: Lacks the trimethylsilyl-ethoxy-methyl group, which may affect its reactivity and applications.

    1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid: Lacks the chloro group, which can influence its chemical behavior and biological activity.

    5-chloro-1H-pyrrolo[2,3-c]pyridine: Lacks both the carboxylic acid and trimethylsilyl-ethoxy-methyl groups, significantly altering its properties.

Uniqueness

The combination of the chloro group, trimethylsilyl-ethoxy-methyl group, and carboxylic acid functional group in 5-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid provides a unique set of chemical properties. This makes it a versatile compound for various applications, offering distinct advantages in terms of reactivity, stability, and potential biological activity compared to its analogs.

This detailed overview highlights the significance of this compound in scientific research and its potential applications across different fields

Properties

IUPAC Name

5-chloro-1-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-c]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O3Si/c1-21(2,3)5-4-20-9-17-11(14(18)19)6-10-7-13(15)16-8-12(10)17/h6-8H,4-5,9H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJCKWAHWIGYBGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCN1C(=CC2=CC(=NC=C21)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676544
Record name 5-Chloro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1223748-24-0
Record name 5-Chloro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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